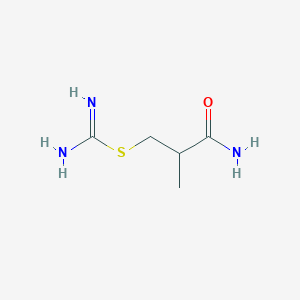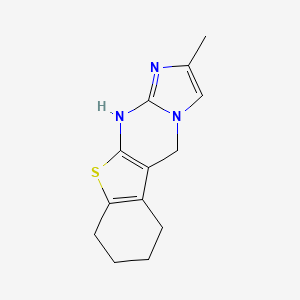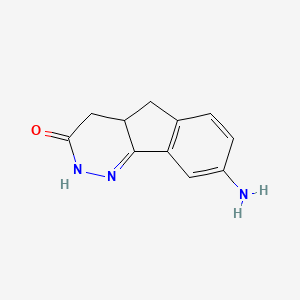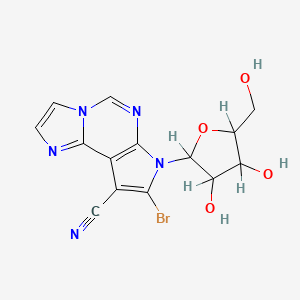
3-Amino-2-methyl-3-oxopropyl imidothiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-methyl-3-oxopropyl imidothiocarbamate is an organic compound with a unique structure that combines an amino group, a methyl group, a keto group, and an imidothiocarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-3-oxopropyl imidothiocarbamate typically involves the reaction of 2-methyl-3-oxopropanoic acid with an appropriate amine and isothiocyanate. The general synthetic route can be outlined as follows:
Starting Materials: 2-Methyl-3-oxopropanoic acid, amine (such as ammonia or a primary amine), and isothiocyanate.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol, under reflux conditions.
Procedure: The 2-methyl-3-oxopropanoic acid is first reacted with the amine to form an intermediate amide. This intermediate is then treated with isothiocyanate to yield the final product, this compound.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-methyl-3-oxopropyl imidothiocarbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The keto group can be reduced to form alcohol derivatives.
Substitution: The imidothiocarbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under mild conditions to achieve substitution.
Major Products
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted imidothiocarbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Amino-2-methyl-3-oxopropyl imidothiocarbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, depending on its interaction with biological molecules.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-Amino-2-methyl-3-oxopropyl imidothiocarbamate involves its interaction with specific molecular targets. The amino and imidothiocarbamate groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2-methyl-3-oxopropanoic acid: Lacks the imidothiocarbamate moiety, making it less versatile in certain reactions.
2-Methyl-3-oxopropyl isothiocyanate: Contains an isothiocyanate group instead of an amino group, leading to different reactivity.
3-Amino-2-methyl-3-oxopropyl carbamate: Similar structure but with a carbamate group instead of an imidothiocarbamate group.
Uniqueness
3-Amino-2-methyl-3-oxopropyl imidothiocarbamate is unique due to the presence of both an amino group and an imidothiocarbamate moiety. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
6634-44-2 |
|---|---|
Molekularformel |
C5H11N3OS |
Molekulargewicht |
161.23 g/mol |
IUPAC-Name |
(3-amino-2-methyl-3-oxopropyl) carbamimidothioate |
InChI |
InChI=1S/C5H11N3OS/c1-3(4(6)9)2-10-5(7)8/h3H,2H2,1H3,(H2,6,9)(H3,7,8) |
InChI-Schlüssel |
TVLCSRRBARSVKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CSC(=N)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















